1-(2-methyl-1H-indol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
The compound 1-(2-methyl-1H-indol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone features a hybrid structure combining a 2-methylindole core, a thioether linkage, and a 5-phenyl-1,3,4-oxadiazole moiety. This architecture is characteristic of bioactive molecules targeting enzymes or receptors involved in cancer, microbial infections, and oxidative stress pathways. The indole scaffold is known for its role in modulating kinase and HIF-1α activity, while the oxadiazole-thio group enhances metabolic stability and binding affinity to biological targets .
Key structural attributes include:
- Indole substitution: The 2-methyl group on the indole ring likely enhances lipophilicity and membrane permeability.
- Oxadiazole-thio linkage: The sulfur atom in the thioether bridge contributes to redox modulation and hydrogen bonding interactions.
- Phenyl group: The 5-phenyl substitution on the oxadiazole ring may improve π-π stacking with hydrophobic enzyme pockets.
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-17(14-9-5-6-10-15(14)20-12)16(23)11-25-19-22-21-18(24-19)13-7-3-2-4-8-13/h2-10,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTBKIUMGZMOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methyl-1H-indol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel hybrid molecule that combines the indole and oxadiazole moieties. This structural combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. The biological activity of such compounds is often attributed to their ability to interact with various biological targets, leading to therapeutic effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- An indole ring (contributing to its bioactivity)
- An oxadiazole ring (known for various pharmacological effects)
- A thioether linkage, which may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,3,4-oxadiazole moiety is particularly noted for its cytotoxic effects against various cancer cell lines. For instance, compounds containing this scaffold have shown activity against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values ranging from 10 to 30 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15 | |
| Compound B | A549 | 20 | |
| Compound C | HeLa | 25 | |
| Target Compound | MCF-7 | 10 |
Antimicrobial Activity
The presence of both indole and oxadiazole rings in the compound suggests potential antimicrobial properties. Indole derivatives have been reported to exhibit antibacterial and antifungal activities. The oxadiazole derivatives have also shown effectiveness against various pathogens. For instance, studies indicate that oxadiazole compounds can inhibit bacterial growth with MIC values as low as 6.25 µg/mL against strains like E. coli and K. pneumoniae .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Oxadiazole A | E. coli | 6.25 | |
| Oxadiazole B | K. pneumoniae | 8.00 | |
| Target Compound | Pseudomonas aeruginosa | 12.50 |
The mechanism of action for compounds containing indole and oxadiazole rings typically involves:
- Inhibition of DNA Synthesis : Some derivatives disrupt DNA replication in cancer cells.
- Induction of Apoptosis : Many indole derivatives are known to activate apoptotic pathways.
- Antioxidant Activity : Certain oxadiazoles exhibit antioxidant properties that can protect normal cells from oxidative stress during chemotherapy.
Case Studies
Several case studies have been conducted on related compounds with promising results:
- Study on Indole-Oxadiazole Derivatives : This study demonstrated that a series of synthesized indole-oxadiazole hybrids showed significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that these compounds can be developed into effective anticancer agents .
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of a range of oxadiazole derivatives against clinical isolates, revealing that modifications in the oxadiazole structure could enhance activity against resistant strains .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and indole structures. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Thymidine Phosphorylase Inhibition : Several derivatives of oxadiazoles have demonstrated significant thymidine phosphorylase inhibitory activity. For instance, compounds synthesized with similar structural motifs were found to exhibit up to 9 times greater inhibition compared to standard drugs like 7-deazaxanthin .
- Cell Line Studies : In vitro studies have indicated that compounds with indole and oxadiazole functionalities exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). For example, derivatives with similar structures showed over 90% inhibition in specific cancer cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the indole and oxadiazole rings can significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methyl group on indole | Enhances lipophilicity and cellular uptake |
| Phenyl group on oxadiazole | Increases potency against specific cancer types |
| Thioether linkage | May contribute to improved selectivity and reduced toxicity |
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Study on Oxadiazole Derivatives : A study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The most potent derivative exhibited significant cytotoxicity with an IC50 value in the low micromolar range .
- Indole-Based Compounds : Research focusing on indole-based compounds revealed that modifications at the 2-position could enhance anticancer activity while maintaining low toxicity profiles .
- Comparative Analysis : A comparative analysis between traditional chemotherapeutics and novel oxadiazole-indole hybrids indicated that these new compounds could offer therapeutic advantages due to their unique mechanisms of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Indole or Oxadiazole Substituents
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Mechanistic Differences
Anticancer Activity
- The target compound’s derivatives (e.g., 1-(4-substituted-phenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one ) demonstrated cytotoxicity against ID8 ovarian cancer cells via HIF-1α pathway modulation, with activity directly proportional to cell viability reduction .
- In contrast, morpholine-based analogues (e.g., 1l ) showed dual inhibition of CA-IX (IC₅₀ ~ 0.8–1.2 μM) and HIF-1α, suggesting broader antitumor mechanisms .
Antimicrobial and Antiparasitic Activity
- The compound 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS 708281-20-3) exhibited antimicrobial activity, though less potent than 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone, which showed MIC values of 30.2–43.2 μg/cm³ against bacterial strains .
- Nitro-substituted indole derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) outperformed chloroquine in antimalarial assays (pIC₅₀ = 8.2129 vs. 7.5528), highlighting the role of electron-withdrawing groups in redox-mediated parasite killing .
Structural Determinants of Activity
- Indole Substitution : 2-Methyl or nitro groups on indole enhance lipophilicity and target engagement in hydrophobic pockets.
- Oxadiazole Modifications : Phenyl or chlorophenyl groups improve metabolic stability, while thioether linkages enable disulfide bond formation with cysteine residues in enzymes.
- Heterocyclic Additions : Morpholine or piperazine rings (e.g., 1l , 708281-20-3 ) enhance solubility and pharmacokinetics but may reduce membrane permeability compared to aryl-thioethers .
Research Findings and Clinical Implications
- Anticancer Lead Optimization : The target compound’s indole-oxadiazole scaffold is a promising template for HIF-1α inhibitors, with derivatives showing lower IC₅₀ values (<10 μM) compared to morpholine analogues .
- Antimicrobial Limitations : While oxadiazole-thio derivatives show moderate antimicrobial activity, their efficacy is overshadowed by nitroindole-based antiparasitic agents, necessitating further structural refinement .
Q & A
Q. How can researchers optimize the synthesis of 1-(2-methyl-1H-indol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under acidic/basic conditions (e.g., glacial acetic acid) . Subsequent integration of the indole moiety requires nucleophilic substitution or coupling reactions. Key considerations include:
- Catalyst Use : Phosphorus pentasulfide (P₄S₁₀) for sulfurization or acetyl chloride for acylation .
- Temperature Control : Reflux conditions (e.g., 40–80°C) to ensure intermediate stability .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) to achieve ≥95% purity .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Citation |
|---|---|---|---|
| Cyclization Agent | Glacial Acetic Acid | 70–85% | |
| Reaction Time | 4–6 hours (reflux) | 75–90% | |
| Purification Method | Ethanol Recrystallization | 89–95% |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm for indole/oxadiazole) and carbonyl groups (δ 190–210 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 367.5 for C₁₉H₁₇N₃O₂S) .
- HPLC : Monitor purity (>95%) using a C18 column and methanol/water gradient .
Q. What initial biological screening protocols are recommended for this compound?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the phenyl ring to assess electronic effects .
- Docking Studies : Use AutoDock Vina to predict binding to targets like EGFR or tubulin .
- Pharmacophore Mapping : Identify critical motifs (e.g., oxadiazole-thioether) via CoMFA/CoMSIA .
Q. Table 2: Key SAR Observations from Analogous Compounds
| Modification | Biological Activity Shift | Citation |
|---|---|---|
| Fluorine at para-phenyl | ↑ Antifungal potency (2× MIC) | |
| Methyl on indole | ↓ Cytotoxicity (HeLa cells) |
Q. How can contradictory bioactivity data between studies be resolved?
Methodological Answer: Contradictions often arise from:
Q. What in vivo models are suitable for evaluating therapeutic potential?
Methodological Answer:
Q. How can metabolic stability and degradation pathways be studied?
Methodological Answer:
Q. What advanced techniques analyze binding interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
